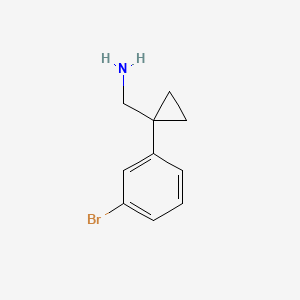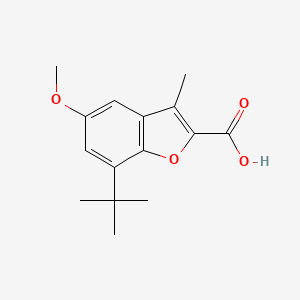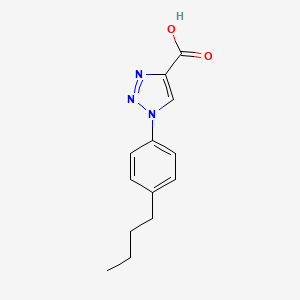
1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of related compounds involves reactions with boronic acids and their derivatives . For instance, the synthesis of 2,6-bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine involves a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . Suzuki–Miyaura coupling is also a common reaction involving organoboron compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 4-tert-Butylphenylboronic acid include a melting point of 191-196 °C . The GAFF-LCFF force field was used to predict the nematic–isotropic clearing point to within 5 °C for the nematogen 1,3-benzenedicarboxylic acid,1,3-bis(4-butylphenyl)ester .科学的研究の応用
Organic Synthesis
1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: is utilized in organic synthesis, particularly in the formation of purine derivatives through Cu(I)-catalyzed azide-alkyne cycloaddition reactions . These derivatives have significant implications in the development of novel compounds with potential biological activity.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for creating molecules with potential therapeutic effects. It’s involved in the synthesis of molecules that can act as intermediates for drugs targeting various diseases, including cancer and viral infections .
Biochemistry
The triazole ring present in this compound is of interest in biochemistry for its potential to participate in biochemical processes. Triazoles are known to mimic the structure of the peptide bond, and thus, they can be incorporated into peptides to study protease activity or to create peptidomimetics .
Biology
In biology, the compound’s derivatives are studied for their role in anticancer therapy and as antivirals. They are also explored for their potential as agonists and antagonists of adenosine receptors, which play a crucial role in various physiological processes .
Industrial Chemistry
This compound finds applications in industrial chemistry as well, where it’s used in the Suzuki–Miyaura coupling reactions. This is a widely applied method for forming carbon-carbon bonds, essential in the synthesis of complex organic compounds .
Analytical Chemistry
In analytical chemistry, 1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives can be analyzed using reverse phase High-Performance Liquid Chromatography (HPLC). This technique is crucial for the quality control of pharmaceuticals and the identification of impurities .
作用機序
Safety and Hazards
将来の方向性
The future directions for research on similar compounds involve their potential therapeutic applications in cancer, Alzheimer’s disease, and other inflammatory conditions. Metal halide perovskites, which have excellent optical and electrical properties, are also promising for various optoelectronic applications .
特性
IUPAC Name |
1-(4-butylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-3-4-10-5-7-11(8-6-10)16-9-12(13(17)18)14-15-16/h5-9H,2-4H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDGVQSCPKWTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



phenyl]methyl})amine](/img/structure/B1517721.png)
amine](/img/structure/B1517722.png)
![Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate](/img/structure/B1517725.png)
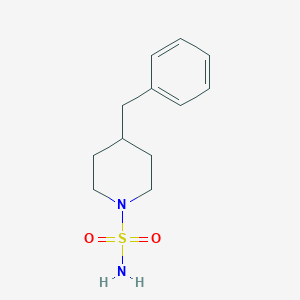
![4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile](/img/structure/B1517727.png)
![N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B1517728.png)
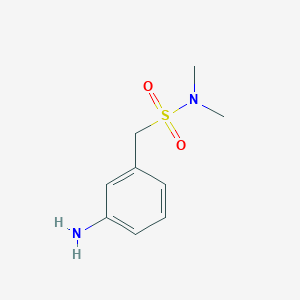
![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)
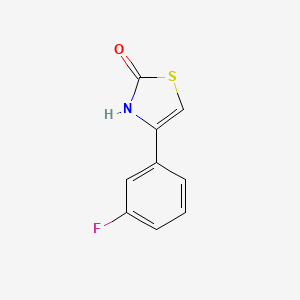
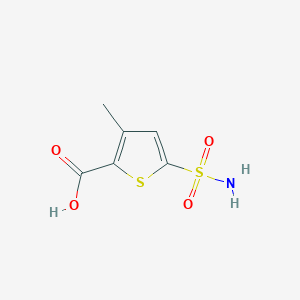
![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)
